molecular formula C18H26N2O3S B12200401 1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

Cat. No.: B12200401
M. Wt: 350.5 g/mol
InChI Key: IKUHTVKZNHMYDZ-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an acetyl group, a cyclohexylphenyl group, and a sulfonyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group or the cyclohexylphenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

1-[4-(4-cyclohexylphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C18H26N2O3S/c1-15(21)19-11-13-20(14-12-19)24(22,23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3

InChI Key

IKUHTVKZNHMYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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